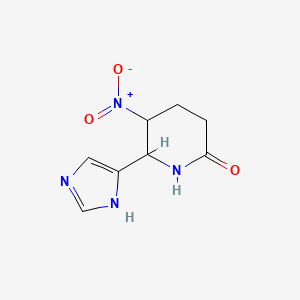![molecular formula C12H23ClN2O2 B6600694 2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride CAS No. 1955553-43-1](/img/structure/B6600694.png)
2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride, more commonly referred to as 4-ACE, is a synthetic compound with a broad range of applications in the scientific and medical fields. It is a cyclic amine with a pyrrolidine moiety, and is widely used as a research tool in biochemistry and pharmacology. 4-ACE has been used in a variety of experiments, from drug design and development to the study of protein-protein interactions.
科学的研究の応用
4-ACE has a wide range of applications in scientific research. It has been used as a tool to study the structure and function of proteins and peptides, as well as to study protein-protein interactions. 4-ACE has also been used in drug design and development, as it can be used to modify the activity of certain drugs and to create new drugs. Additionally, 4-ACE has been used in the study of enzyme inhibition and enzyme kinetics, as well as in the study of receptor-ligand interactions.
作用機序
The mechanism of action of 4-ACE is not fully understood. It is known to be an inhibitor of certain enzymes, such as acetylcholinesterase, and to interact with certain receptors, such as the muscarinic receptor. It is thought to bind to the active site of the enzyme or receptor and modify its activity.
Biochemical and Physiological Effects
4-ACE has been shown to have a variety of biochemical and physiological effects. In studies, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to increased levels of acetylcholine in the body, which can have a variety of effects, including increased alertness, improved memory, and improved muscle contraction. In addition, 4-ACE has been shown to interact with the muscarinic receptor, which is involved in the regulation of heart rate, respiration, and other functions.
実験室実験の利点と制限
The main advantage of using 4-ACE in lab experiments is its ability to modify the activity of certain enzymes and receptors. This makes it a useful tool for studying the structure and function of proteins and peptides, as well as for studying enzyme inhibition and receptor-ligand interactions. However, there are some limitations to using 4-ACE in lab experiments. For example, it is not always possible to accurately predict the effects of 4-ACE on a given protein or receptor, and it can be difficult to control the concentration of 4-ACE in a given experiment.
将来の方向性
There are a number of potential future directions for research involving 4-ACE. These include the development of new drugs and drug delivery systems that utilize 4-ACE, the study of the effects of 4-ACE on other enzymes and receptors, and the development of new methods for synthesizing 4-ACE. Additionally, further research could be done to better understand the mechanism of action of 4-ACE and to develop better methods for controlling its concentration in lab experiments.
合成法
4-ACE can be synthesized in a few different ways. The most commonly used method is the condensation reaction of 4-aminocyclohexanone and 1-pyrrolidineethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and produces 4-ACE hydrochloride as a white crystalline solid. Other methods of synthesis include the use of a Grignard reagent or a diazonium salt.
特性
IUPAC Name |
2-(4-aminocyclohexyl)oxy-1-pyrrolidin-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c13-10-3-5-11(6-4-10)16-9-12(15)14-7-1-2-8-14;/h10-11H,1-9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRPAEZJJVPAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2CCC(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B6600624.png)



![{8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine hydrochloride](/img/structure/B6600671.png)
![5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B6600672.png)
![[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B6600680.png)


![2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6600712.png)
![2-thia-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B6600716.png)